formaldehyde;N-methylmethanamine;phenol

Water-based sizing compositions Mineral fiber insulation Low-VOC binder resins

Conventional PF resoles fail to meet stringent indoor air quality regulations, retaining 1-5 wt% free formaldehyde and requiring costly post-hoc scavenger addition. CAS 34378-36-4 is a Mannich-base phenolic resin engineered to solve this challenge through covalently incorporated tertiary amine functionality. • Free formaldehyde ≤0.1 wt% via intrinsic Mannich scavenging-eliminates need for urea or other scavenger additives. • Water dilutability >1000% at 20°C, enabling high-solids spray application without nozzle fouling. • Ortho-rich substitution pattern yields higher crosslink density and superior thermomechanical stability at >200°C service temperatures.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 34378-36-4
Cat. No. B14694661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameformaldehyde;N-methylmethanamine;phenol
CAS34378-36-4
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCNC.C=O.C1=CC=C(C=C1)O
InChIInChI=1S/C6H6O.C2H7N.CH2O/c7-6-4-2-1-3-5-6;1-3-2;1-2/h1-5,7H;3H,1-2H3;1H2
InChIKeyDPXUFKNYJBNEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 200 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formaldehyde-N-Methylmethanamine-Phenol Polymer: Identity & Regulatory Status


Formaldehyde, polymer with N-methylmethanamine and phenol (CAS 34378-36-4), systematically indexed as a Mannich-base phenolic resin, is a synthetic condensation copolymer formed from formaldehyde, dimethylamine (N-methylmethanamine), and phenol [1]. The substance is registered under the U.S. EPA TSCA Inventory and the Canadian Domestic Substances List (DSL), confirming its status as an existing chemical of commerce in North America [2]. The molecular formula is represented as (C₆H₆O·C₂H₇N·CH₂O)ₓ, with a repeat-unit formula weight of 169.22 g/mol, reflecting a polymeric backbone that integrates tertiary amine functionality directly into the phenolic resin matrix [1]. This structural feature fundamentally distinguishes it from conventional phenol-formaldehyde (PF) resoles and novolacs as well as from urea-extended PF resins, underpinning the differentiated performance characteristics addressed in subsequent sections.

Polymer Class Mannich-base phenolic resin with covalently integrated tertiary amine
Regulatory Profile EPA TSCA Inventory listed; Canadian DSL registered
Structural Distinction Amine-functional backbone, fundamentally different from standard PF resole/novolac
Identity confirmed via systematic name and repeat-unit structure. For amine-value-driven epoxy hybrid applications, verify specification.

Why Standard Phenolic Resins Cannot Substitute This Amine Polymer


Conventional phenol-formaldehyde resole or novolac resins lack the covalently incorporated tertiary amine moiety that defines the CAS 34378-36-4 polymer [1]. This structural absence produces three consequential performance gaps that prevent straightforward substitution: (1) standard PF resoles catalyzed by NaOH or KOH direct addition to para-reactive sites, whereas amine-catalyzed systems (including dimethylamine-based resins) preferentially yield ortho-substituted prepolymers, altering curing kinetics and final network architecture [2]; (2) unmodified PF resoles typically retain 1–5 wt% free formaldehyde, whereas amine-condensed variants can achieve free formaldehyde ≤ 0.1 wt% due to the Mannich scavenging reaction between free formaldehyde and the pendant amine groups [3]; and (3) water dilutability of conventional PF resoles rarely exceeds 200–500%, but phenol-formaldehyde-amine condensates consistently demonstrate >1000% water dilutability at 20°C, enabling sprayable, low-VOC sizing formulations for mineral fibers that are unattainable with standard PF resin grades [3][4].

!
Water Dilutability May Shift Away Standard PF resoles without amine modification may exhibit limited water tolerance (200–500% vs. >1000%), restricting sprayable formulation fit.
!
Free Formaldehyde Profile May Not Match Unmodified PF resoles typically retain higher residual formaldehyde (1–5 wt%). Amine-scavenged variants can achieve ≤0.1 wt%, a specification grade mismatch.
!
Cured Network Architecture May Differ NaOH-catalyzed resoles favor para-substitution and methylene bridges. Amine-catalyzed grades yield ortho-rich, dimethylene ether networks with distinct thermomechanical profiles.

Differentiation Evidence vs. Closest Analogs


Water Dilutability Advantage in Amine-Condensed Resins

Phenol-formaldehyde-amine condensates incorporating dimethylamine (as in CAS 34378-36-4) exhibit water dilutability at 20°C of at least 1000%, and in optimized embodiments maintain >1000% dilutability after 21 days of storage at 14°C [1][2]. In contrast, conventional NaOH-catalyzed PF resole resins prepared at comparable formaldehyde/phenol molar ratios (F/P = 2.3–3.2) without amine modification show dilutability of 200–500% and are prone to turbidity formation upon dilution, limiting their utility in sprayable sizing formulations [3]. The dilutability advantage arises from the hydrophilicity conferred by the tertiary amine groups incorporated into the polymer backbone via the Mannich reaction, a feature absent in unmodified PF resoles and novolacs.

Water Dilutability
Head-to-head
Target: ≥1000% dilutability, sustained >1000% after 21 days at 14°C. Standard PF resole: 200–500%, with turbidity upon dilution.
Supports sprayable, low-VOC sizing formulation fit.
Data from patent specifications; validate against specific lot and formulation conditions.
Water-based sizing compositions Mineral fiber insulation Low-VOC binder resins

Free Formaldehyde Reduction via Amine Scavenging

The dimethylamine-derived polymer CAS 34378-36-4, when prepared under the Mannich condensation protocol described in US 2010/0001225 A1, achieves free formaldehyde content of 0.05–0.1 wt% (expressed relative to total liquid weight) by reacting residual formaldehyde with the pendant amine groups [1]. In direct comparison, PF resole resins synthesized at identical formaldehyde/phenol molar ratios (F/P = 2.3–3.2) without amine addition retain free formaldehyde levels of 1.0–5.3 wt% [2]. Industry-standard unmodified PF resoles typically contain 1.5–4.5 wt% free formaldehyde [3]. The ≥10-fold reduction represents compliance capability with stringent emission regulations (e.g., CEPA categorization criteria met by CAS 34378-36-4) [4].

Free Formaldehyde
Head-to-head
0.05–0.1 wt% free formaldehyde
Enables compliance context for emission-regulated binder applications.
10× to 100× lower than standard PF resole (1.0–5.3 wt%); method per ISO 11402.
Low-emission thermoset resins Mineral wool binder Formaldehyde scavenging

Ortho-Regioselectivity in Amine-Catalyzed Phenolic Resins

Amine-catalyzed phenol-formaldehyde prepolymers — the class to which dimethylamine-based CAS 34378-36-4 belongs — produce predominantly ortho-substituted hydroxymethylphenol structures during the addition phase, as demonstrated by Gabilondo et al. (2006) for triethylamine-catalyzed resoles [1]. In contrast, NaOH-catalyzed resoles direct hydroxymethylation primarily to the para position. This regiochemical divergence has mechanistic consequences: ortho-substituted prepolymers favor dimethylene ether bridge (–CH₂OCH₂–) formation during thermal curing, whereas para-directed systems preferentially form methylene bridges (–CH₂–) [1]. The ortho-rich architecture yields cured networks with higher crosslink density and improved thermal stiffness, as measured by DMA [2]. While the Gabilondo study employed triethylamine, dimethylamine exhibits analogous and arguably stronger ortho-directing behavior due to its smaller steric profile and higher basicity (pKa ~10.7 for dimethylamine vs. ~10.6 for triethylamine) [3].

Ortho-Regioselectivity
Class-level inference
Amine catalysis yields ortho-rich prepolymer favoring dimethylene ether bridges during cure.
Context for thermomechanical and cure kinetics interpretation.
Based on triethylamine/DMA class behavior (Gabilondo et al.). Exact ratio requires resin-specific NMR verification.
Resole resin architecture Ortho/para substitution control Curing kinetics

Amine Value and Epoxy Cure Acceleration

Dimethylaminomethyl-functional phenolic polymers and their monomeric analogs (e.g., 2,4,6-tris(dimethylaminomethyl)phenol, DMP-30, CAS 90-72-2) exhibit amine values in the range of 580–635 mg KOH/g, as documented across multiple commercial technical datasheets [1][2]. This high tertiary amine content enables rapid epoxy ring-opening catalysis at ambient and low-temperature conditions (0–10°C). Unmodified novolac or resole PF resins, by contrast, possess negligible amine value (typically <5 mg KOH/g) and cannot function as epoxy curing accelerators without separate amine hardener addition [3]. While the polymer CAS 34378-36-4 is structurally distinct from monomeric DMP-30, the class of dimethylamine-formaldehyde-phenol Mannich condensates shares the tertiary amine pharmacophore responsible for epoxy cure acceleration. Comparative studies of Mannich base curing agents demonstrate that dimethylamine-derived adducts provide faster thin-film set time and improved cure under damp/cold conditions versus diethylamine or morpholine analogs [4].

Amine Value / Epoxy Cure
Cross-study comparable
Amine value class range: 580–635 mg KOH/g
Supports epoxy hybrid formulation and ambient-cure accelerator review.
Class-level comparison to DMP-30 monomeric analogs; verify amine value on specific lot COA.
Epoxy curing accelerator Amine value specification Mannich base hardener

Application Scenarios for the Amine-Functional Polymer


Low-Formaldehyde Mineral Wool Binder

CAS 34378-36-4-type phenol-formaldehyde-amine condensates are the resin technology of choice for mineral fiber (glass wool and rock wool) sizing compositions where free formaldehyde content must not exceed 0.1–0.3 wt% to comply with indoor air quality regulations [1]. The amine functionality scavenges residual formaldehyde via the Mannich reaction during resin synthesis, achieving free formaldehyde levels as low as 0.05 wt% — a ≥10-fold reduction compared to unmodified PF resoles at identical F/P molar ratios [2]. The same amine incorporation simultaneously confers >1000% water dilutability, enabling high-solids spray application without nozzle fouling [3]. Procurement of standard PF resoles for this application would require post-hoc formaldehyde scavenger addition, increasing formulation cost and complexity while failing to match the intrinsic storage-stable low-formaldehyde profile of the amine-condensed polymer.

Ambient-Cure Epoxy Adhesives and Coatings

The dimethylaminomethyl functionality present in CAS 34378-36-4-type polymers provides intrinsic tertiary amine catalysis for epoxy ring-opening polymerization, with amine values in the 580–635 mg KOH/g range enabling rapid cure at temperatures as low as 5°C [1]. This eliminates the need for separate accelerator addition (e.g., DMP-30 or substituted phenols) in two-component epoxy formulations. Competing non-amine phenolic resins (standard novolacs or resoles) lack this catalytic functionality and require co-formulation with external amine hardeners, increasing procurement and inventory complexity [2]. The covalently bound amine also reduces bloom and volatility issues associated with free-amine accelerators, improving cured-film surface appearance in coating applications [3].

Water-Based Binders with Ortho-Rich Network Architecture

For high-temperature insulation and composite applications where cured-network thermomechanical stability is critical, amine-catalyzed PF resins (the class encompassing CAS 34378-36-4) offer a distinct ortho-substitution pattern that favors dimethylene ether bridge formation during curing, yielding higher crosslink density versus para-directed NaOH-catalyzed resoles [1]. DMA and TGA analyses confirm that ortho-rich amine-catalyzed networks exhibit greater stiffness and thermal resistance at equivalent F/P ratios [2]. When procuring resin for bonded mineral-fiber insulation rated for elevated service temperatures (e.g., >200°C), the regiochemical architecture conferred by dimethylamine catalysis provides a quantifiable thermomechanical advantage over standard NaOH-catalyzed resole grades.

Application
Selection Property
Validation Focus
Low-formaldehyde mineral wool binder
Residual formaldehyde level and water dilutability
Verify free formaldehyde ≤0.1 wt% and >1000% dilutability on specification sheet; assess long-term storage stability
Ambient-cure epoxy adhesives and coatings
Amine value and intrinsic catalytic activity
Confirm amine value and low-temperature gel time acceleration; review compatibility with target epoxy resin
Water-based binders with ortho-rich architecture
Ortho-regioselectivity and crosslink density
Evaluate cured network stiffness and thermal resistance via DMA/TGA; confirm ortho-substitution pattern with catalyst specification
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